Camelliol C

Descripción

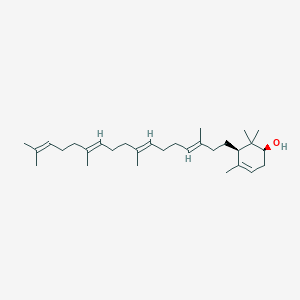

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H50O |

|---|---|

Peso molecular |

426.7 g/mol |

Nombre IUPAC |

(1S,5R)-4,6,6-trimethyl-5-[(3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraenyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C30H50O/c1-23(2)13-11-16-25(4)18-12-17-24(3)14-9-10-15-26(5)19-21-28-27(6)20-22-29(31)30(28,7)8/h13-15,18,20,28-29,31H,9-12,16-17,19,21-22H2,1-8H3/b24-14+,25-18+,26-15+/t28-,29+/m1/s1 |

Clave InChI |

CIDHBCQEXDUWEB-HJSIMFEZSA-N |

SMILES |

CC1=CCC(C(C1CCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)(C)C)O |

SMILES isomérico |

CC1=CC[C@@H](C([C@@H]1CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)(C)C)O |

SMILES canónico |

CC1=CCC(C(C1CCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)(C)C)O |

Sinónimos |

camelliol C |

Origen del producto |

United States |

Occurrence, Advanced Extraction, and Isolation Methodologies for Camelliol C

Global Botanical Sources and Tissue-Specific Distribution of Camelliol C

This compound was first identified in the nonsaponifiable lipids of sasanqua oil, derived from the seeds of Camellia sasanqua. ebi.ac.uknih.gov Subsequent research has confirmed its presence in other members of the Theaceae family, including Camellia japonica and Camellia oleifera, where it is also found in the seed oils. nih.govnih.gov Beyond the Theaceae family, this compound has been detected in plants from the Gramineae (now Poaceae) family, such as wheat germ and rice bran. ebi.ac.uknih.gov The compound's presence has also been noted in Arabidopsis thaliana and Perilla frutescens. In Nicotiana attenuata, the enzyme responsible for synthesizing this compound, a multifunctional oxidosqualene cyclase, is present, suggesting the potential for this compound production in this species. oup.com

The tissue-specific distribution of this compound appears to be concentrated in the lipid-rich fractions of seeds. Specifically, it is isolated from the nonsaponifiable lipids of seed oils. ebi.ac.uknih.gov While the primary accumulation is in the seeds, the expression of the this compound synthase gene in various plant tissues, such as the roots of citrus plants affected by Huanglongbing, suggests a broader, albeit potentially less concentrated, distribution. escholarship.org

Table 1: Botanical Sources and Tissue-Specific Distribution of this compound

| Family | Species | Tissue |

|---|---|---|

| Theaceae | Camellia sasanqua | Seed Oil (Nonsaponifiable Lipids) |

| Theaceae | Camellia japonica | Seed Oil |

| Theaceae | Camellia oleifera | Seed Oil |

| Gramineae (Poaceae) | Wheat (Triticum aestivum) | Germ Oil |

| Gramineae (Poaceae) | Rice (Oryza sativa) | Bran Oil |

| Brassicaceae | Arabidopsis thaliana | General |

| Lamiaceae | Perilla frutescens | General |

| Solanaceae | Nicotiana attenuata | Potential (Enzyme present) |

Optimized Extraction Protocols for this compound from Diverse Biomass

The extraction of this compound from plant biomass is a critical first step in its isolation. Given its lipophilic nature as a triterpene alcohol, extraction protocols are designed to efficiently solubilize the compound from the complex plant matrix.

A common initial step involves the extraction of total lipids from the source material, such as seed oils. ebi.ac.uknih.gov For broader applications, especially with diverse plant tissues, optimized protocols like the cetyltrimethylammonium bromide (CTAB) method can be employed for DNA extraction, which incidentally involves cell lysis and could be adapted for metabolite extraction. nih.gov

Advanced extraction techniques such as pressurized liquid extraction (PLE) offer a more efficient and environmentally friendly alternative to traditional solvent extraction. nih.gov PLE utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.gov For instance, a mixture of ethanol (B145695) and water has been used effectively in PLE for other plant metabolites. nih.gov Another advanced method is ultrasound-assisted extraction (UAE), which uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. mdpi.com The choice of solvent is crucial; for triterpenoids like this compound, organic solvents such as ethanol, methanol (B129727), chloroform, and hexane (B92381) are typically effective. mdpi.commdpi.com For instance, in the extraction of related triterpenoids, a mixture of methanol and hexane has been utilized. mdpi.com Dimethyl ether has also been proposed as an efficient solvent for extracting both polar and non-polar compounds from botanical materials. google.com

The optimization of extraction parameters, including solvent composition, temperature, extraction time, and solvent-to-solid ratio, is essential to maximize the yield of this compound while minimizing the co-extraction of interfering substances. Response Surface Methodology (RSM) is a statistical approach that can be used to identify the optimal conditions for these parameters. mdpi.com

Chromatographic and Non-Chromatographic Isolation Strategies for this compound Purification

Following extraction, a multi-step purification process is necessary to isolate this compound to a high degree of purity. This typically involves a combination of non-chromatographic and chromatographic techniques.

An initial non-chromatographic step is often saponification of the crude lipid extract. This process converts fatty acid esters into water-soluble soaps, allowing for the separation of the nonsaponifiable fraction, which contains this compound and other triterpene alcohols. ebi.ac.uknih.gov

Chromatographic techniques are central to the purification of this compound. column-chromatography.com Column chromatography is a fundamental method used for the initial fractionation of the nonsaponifiable lipids. nycu.edu.twresearchgate.net Silica (B1680970) gel is a common stationary phase, and a gradient elution system with solvents of increasing polarity, such as hexane-ether mixtures, is used to separate compounds based on their affinity for the stationary phase. researchgate.netnycu.edu.tw For compounds that are difficult to separate on standard silica gel, argentation chromatography (silica gel impregnated with silver nitrate) can be employed. This technique is particularly effective for separating unsaturated compounds like triterpenoids based on the number and geometry of their double bonds. nycu.edu.tw

High-performance liquid chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. researchgate.netfda.gov.tw Reversed-phase HPLC, with a C18 column, is often employed, where a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures) is used to separate less polar compounds like this compound. fda.gov.tw The purity of the isolated fractions is often monitored by thin-layer chromatography (TLC) throughout the purification process. researchgate.net

The structure and identity of the purified this compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Methodologies for Camelliol C Structural Elucidation

Mass Spectrometry (MS) Applications in this compound Structural Analysis (e.g., HR-MS, MSⁿ)

Mass spectrometry played a vital role in determining the molecular formula and providing fragmentation data to support the proposed structure of this compound. e-bookshelf.deresearchgate.netua.es

High-Resolution Mass Spectrometry (HR-MS) provided a highly accurate mass measurement of the molecular ion. This allowed for the unambiguous determination of the elemental composition and, consequently, the molecular formula as C₃₀H₅₀O. hmdb.ca

Tandem mass spectrometry (MSⁿ) experiments, such as collision-induced dissociation (CID), were used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern observed was consistent with the proposed triterpenoid (B12794562) structure, showing characteristic losses of water (from the hydroxyl group) and fragmentation of the ring systems.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) in Stereochemical Assignment of this compound

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, provides valuable information about the stereochemistry of a molecule. e-bookshelf.de

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.org The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. rsc.org By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be determined. rsc.orgresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation with wavelength. e-bookshelf.de The shape of the ORD curve, known as a Cotton effect, is characteristic of the chromophores present and their stereochemical environment, thus providing further evidence for the absolute configuration.

These chiroptical methods, in conjunction with NMR and X-ray crystallography, provide a powerful and comprehensive approach to the complete structural elucidation and stereochemical assignment of complex natural products like this compound. soton.ac.uk

Biosynthetic Pathways and Enzymological Studies of Camelliol C

Proposed Mechanistic Pathways for Camelliol C Biosynthesis from Oxidosqualene

The formation of this compound from (3S)-2,3-epoxy-2,3-dihydrosqualene is a fascinating example of enzymatic control over carbocationic intermediates. The proposed mechanism involves an incomplete cyclization of the oxidosqualene substrate. rsc.orgnycu.edu.tw The process is initiated by the protonation of the epoxide ring of oxidosqualene, which triggers a cascade of cation-pi cyclizations. oup.com

However, unlike the biosynthesis of polycyclic triterpenes, this cascade is terminated after the formation of a single ring. rsc.org It is hypothesized that the enzyme's active site architecture prevents further cyclization, leading to the quenching of the monocyclic carbocation by water to yield this compound. rsc.orgnycu.edu.tw This controlled termination is a key feature that distinguishes this compound synthases from other oxidosqualene cyclases (OSCs) that produce more complex skeletons. acs.orgnih.govrsc.org Studies involving mutations in other OSCs, such as lanosterol (B1674476) synthase and cycloartenol (B190886) synthase, have been shown to produce this compound, suggesting that subtle changes in the enzyme's active site can halt the cyclization process at the monocyclic stage. rsc.org For instance, a mutation in the 19-epi-lupeol synthase (19ELS) at residue S366 was found to interfere with the cyclization at an early stage, resulting in the formation of this compound. acs.org

Identification and Functional Characterization of this compound Synthases (e.g., CAMS1, PfOSC7)

Several enzymes responsible for the synthesis of this compound have been identified and characterized, providing crucial insights into the molecular basis of its production.

CAMS1 from Arabidopsis thaliana : The first dedicated this compound synthase identified was At1g78955, named this compound SYNTHASE 1 (CAMS1), from the model plant Arabidopsis thaliana. acs.orgnih.govwikipedia.org Heterologous expression of the CAMS1 gene demonstrated that it primarily produces this compound (98%), with minor byproducts of achilleol A (2%) and the pentacyclic triterpene β-amyrin (0.2%). acs.orgebi.ac.uknih.gov This finding was significant as it represented the first characterization of a cyclase that predominantly generates a monocyclic triterpene alcohol. acs.orgnih.gov Sequence alignments suggest that a decrease in steric bulk at a key active-site residue in CAMS1 promotes the formation of the monocyclic product. acs.orgnih.gov

PfOSC7 from Perilla frutescens : More recently, a this compound synthase, designated PfOSC7, was identified in Perilla frutescens, a traditional medicinal and edible crop. researchgate.netacs.orgnih.gov Functional characterization through heterologous expression in a yeast system confirmed its role in producing this compound. researchgate.netacs.orgnih.gov this compound was found to be an abundant triterpenol in perilla seeds. acs.orgnih.gov Molecular docking and site-directed mutagenesis studies on PfOSC7 suggested that the amino acid residue Ala480 may play a role in its catalytic specificity or efficiency. acs.orgnih.gov

PaOSC1 from Phellodendron amurense : A genome-wide study of Phellodendron amurense identified thirteen putative OSC genes. a-z.lu Among these, PaOSC1 was functionally characterized through heterologous expression and confirmed to be a this compound synthase. a-z.lu

The identification of these enzymes from different plant species underscores the independent evolution of this specific function within the broader family of oxidosqualene cyclases.

Evolutionary Trajectories of Oxidosqualene Cyclases Leading to this compound Synthesis

Phylogenetic analyses have revealed that this compound synthases have evolved from enzymes that produce more complex polycyclic triterpenes. acs.orgnih.govresearchgate.net

The analysis of Arabidopsis CAMS1 showed that it is closely related to OSCs that generate pentacyclic triterpenes, specifically those in the lupeol (B1675499) synthase clade. researchgate.net The fact that CAMS1 produces a trace amount of β-amyrin is considered an evolutionary relic, providing a molecular footprint of its ancestral function. acs.orgnih.gov The evolution from a polycyclic to a monocyclic synthase is thought to be driven by mutations that introduce steric hindrance in the active site, thereby aborting the cyclization cascade prematurely. acs.orgnih.gov For instance, sequence alignments point to decreased steric bulk at a key active-site residue as a factor promoting monocycle formation. acs.orgnih.gov

Interestingly, while Arabidopsis CAMS1 is closely related to lupeol synthases, the this compound synthase activity of PaOSC1 from Phellodendron amurense may have originated from enzymes that produce the tetracyclic triterpenoid (B12794562), lanosterol. researchgate.net This suggests that the evolution of this compound synthesis may have occurred through different evolutionary pathways in different plant lineages. Further supporting this notion of convergent evolution, the this compound synthase from Perilla frutescens, PfOSC7, also phylogenetically clusters with lupeol synthases. researchgate.net

Tandem gene duplication events are also thought to have played a role in the evolution of OSC diversity. In Arabidopsis thaliana, a cluster of four homologous OSC genes on chromosome 1, which includes CAMS1, likely arose from such duplication events. nih.gov

Genetic Engineering and Metabolic Pathway Modulation for this compound Production

The elucidation of the biosynthetic pathway and the identification of key enzymes have opened avenues for the biotechnological production of this compound. Heterologous expression of this compound synthase genes in microbial hosts like Saccharomyces cerevisiae (yeast) has proven to be a viable strategy for its production. nycu.edu.tw

This approach offers several advantages over extraction from natural sources, where yields are often low. By introducing the CAMS1 gene from Arabidopsis thaliana into yeast, researchers have successfully engineered a microbial factory for this compound biosynthesis. This system allows for scalable and controlled production. The process involves the enzymatic cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene, the substrate provided by the yeast host's native isoprenoid pathway, into this compound with high selectivity.

Total Synthesis and Semisynthesis of Camelliol C and Its Structural Analogs

Retrosynthetic Analysis and Strategic Design for Camelliol C Total Synthesis

The total synthesis of this compound is conceptually guided by its biosynthesis. The natural formation of this compound involves an incomplete or interrupted cascade cyclization of the acyclic precursor, (3S)-2,3-oxidosqualene, catalyzed by the enzyme this compound synthase (CAMS1). researchgate.netrsc.orgwikipedia.org This enzymatic process selectively forms the monocyclic scaffold, preventing further cyclization that would lead to polycyclic structures like β-amyrin. researchgate.netacs.org

A chemical retrosynthesis of this compound logically mimics this biosynthetic pathway. The key disconnection breaks the carbon-carbon bond that forms the cyclohexane (B81311) ring, revealing an acyclic polyene precursor with a terminal epoxide. This strategy is known as a biomimetic polyolefin cascade cyclization. researchgate.net

The strategic design hinges on achieving a controlled monocyclization of an acyclic, squalene-like precursor. The primary challenge lies in initiating the cyclization cascade and then selectively terminating it after the formation of the first ring, preventing subsequent annulations that are often thermodynamically favored. researchgate.net This requires careful selection of the precursor's structure, particularly the initiating functional group (often an epoxide), and the choice of a catalyst or reagent that can promote the desired single cyclization event with high regioselectivity and stereoselectivity. Lewis acids or transition metal complexes are often employed to initiate such cascades. ugr.esresearchgate.net

Stereoselective and Enantioselective Methodologies in this compound Synthesis

Achieving the correct stereochemistry at the multiple chiral centers of this compound is a critical challenge. The synthesis of related monocyclic terpenoids has relied on powerful stereoselective and enantioselective methods. researchgate.net

One key methodology involves the use of chiral precursors. For instance, the enantioselective synthesis of a monocyclic synthon for a related compound, achilleol B, was achieved through the Ti(III)-mediated cyclization of a chiral monoepoxide derived from the asymmetric dihydroxylation of geranylacetone. researchgate.net This highlights a general strategy applicable to this compound: the use of an enantioselective epoxidation, such as the Sharpless asymmetric epoxidation, on an acyclic polyene precursor. pressbooks.pub This reaction would install a chiral epoxide at a specific position, which then directs the stereochemical outcome of the subsequent cyclization.

Titanocene(III) complexes, such as those generated from Cp2TiCl2 and zinc, are particularly effective reagents for promoting stereoselective radical cyclizations of epoxy polyenes. ugr.esnih.gov The process typically involves the homolytic opening of the epoxide to generate a radical intermediate. This radical then attacks a nearby double bond in a conformationally controlled manner, often through a chair-like transition state, to form the six-membered ring with a high degree of stereocontrol. ugr.es The stereochemistry of the final hydroxyl groups and substituents on the ring is thus dictated by the stereochemistry of the initial epoxide and the controlled geometry of the cyclization.

Semisynthetic Approaches to this compound Derivatives from Natural Precursors

Semisynthesis offers a more direct route to novel derivatives by chemically modifying abundant natural products. While this compound itself is not abundant, its structural motifs are shared by other terpenes that can serve as starting materials for the generation of its analogs. The direct natural precursor, 2,3-oxidosqualene (B107256), is primarily converted enzymatically. rsc.org

A practical semisynthetic approach involves isolating a related, more accessible natural product and using chemical transformations to introduce the specific functionalities of this compound or to create novel derivatives. For example, natural pentacyclic triterpenoids like Lupeol (B1675499) can be isolated in large quantities and chemically modified. mdpi.com Semisynthetic strategies applied to such precursors, including oxidation, reduction, and aldol (B89426) condensation, can generate diverse molecular scaffolds. mdpi.com Similarly, other natural products can be modified through acylation or the formation of lactam derivatives to explore biological activity. nih.govbeilstein-journals.org By applying these principles, a readily available monocyclic terpene alcohol could be chemically altered—for instance, through selective oxidation of a double bond followed by reduction or rearrangement—to yield a derivative of this compound, providing rapid access to analogs for structure-activity relationship studies.

Chemical Transformations for Generating this compound Scaffolds and Analogues

The cornerstone chemical transformation for generating the this compound scaffold is the biomimetic cascade cyclization of an acyclic epoxypolyene. researchgate.netresearchgate.net This key step constructs the functionalized cyclohexane core in a single operation.

This transformation can be initiated by various means:

Lewis Acid Catalysis : Strong Lewis acids can coordinate to the epoxide oxygen, facilitating its opening to generate a carbocation. This cation then triggers the polyene cyclization cascade. The challenge is to temper the reactivity to halt the process after the first cyclization. researchgate.net

Titanocene(III)-Mediated Radical Cyclization : As mentioned, single-electron-transfer reagents like Cp2TiCl can open the epoxide to form a radical. nih.gov This radical cyclization is often highly regio- and stereocontrolled and can be stopped at the monocyclic stage, as the high activation energy for subsequent ring closures can prevent further reaction. ugr.esnih.gov The synthesis of (+)-seco-C-oleanane, for example, successfully employed this method to stop the cyclization at a bicyclic level from a preoleanatetraene oxide precursor. nih.gov

Following the successful construction of the monocyclic scaffold, standard functional group interconversions are employed to complete the synthesis. These may include the protection and deprotection of alcohol groups, oxidation or reduction of functional groups, and the stereoselective introduction of side-chain functionalities to arrive at the final structures of this compound and its designed analogues.

Structure Activity Relationship Sar and Derivatization Studies of Camelliol C

Design and Synthesis of Camelliol C Derivatives for Targeted Biological Evaluation

Currently, there is a limited number of published studies detailing the rational design and synthesis of this compound derivatives aimed at specific biological targets. While the parent compound is known to exhibit bioactivity, the development of synthetic analogs to enhance potency, selectivity, or pharmacokinetic properties is not yet extensively documented. researchgate.net The general approach for other triterpenoids often involves creating derivatives with modified functional groups, such as esters or amides, to improve their therapeutic potential. mdpi.com Future research on this compound could adopt similar strategies, focusing on its known anticancer effects to design derivatives with improved activity against specific cancer cell lines.

Systematic Chemical Modification of the this compound Core Structure

Systematic chemical modification of the this compound core structure is an area that warrants further exploration. Research on other cyclic triterpenes has shown that modifications at various positions can significantly impact biological activity. mdpi.com For instance, the introduction or alteration of hydroxyl groups, keto groups, or the saturation of double bonds in the core structure of other triterpenoids has been shown to modulate their pharmacological profiles. mdpi.comnih.gov Applying such systematic modifications to the cyclohexene (B86901) ring or the long isoprenoid side chain of this compound could yield a library of compounds for extensive biological screening, helping to map the pharmacophore of this natural product. However, specific studies undertaking such a systematic modification of this compound are not prevalent in the current literature.

Elucidation of Structural Determinants for this compound Biological Activity through Analog Libraries

The generation of analog libraries is a cornerstone of SAR studies. While extensive chemical libraries of this compound analogs have not been reported, recent advancements in biotechnology have provided enzymatic tools to generate structural analogs. A key study demonstrated that a single amino acid mutation (S366G) in the oxidosqualene cyclase (OSC) from Selaginella moellendorffii, known as 19-epi-lupeol synthase (19ELS), redirects its catalytic activity. nih.govacs.org While the wild-type enzyme produces 19-epi-lupeol, the S366G mutant produces the monocyclic triterpene this compound as a new product, alongside reduced levels of 19-epi-lupeol. nih.govacs.org

This finding is significant as it directly links a specific structural change in the enzyme's active site to the type of triterpene skeleton produced. It suggests that the cyclization cascade is terminated at an early, monocyclic stage, yielding this compound. acs.org This enzymatic approach provides a powerful method for generating analogs and understanding the structural determinants at a biosynthetic level. The ability to produce different triterpene skeletons by mutating a single enzyme highlights the fine-tuned nature of these biocatalysts and offers a pathway to creating libraries of related compounds for biological evaluation.

| Enzyme | Major Product(s) | Reference |

|---|---|---|

| Wild-Type 19-epi-lupeol synthase (19ELS) | 19-epi-lupeol | nih.gov, acs.org |

| Mutant 19ELS (S366G) | This compound, 19-epi-lupeol (reduced) | nih.gov, acs.org |

Impact of Stereochemistry and Acylation on this compound's Bioactivity Profile

Stereochemistry:

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity, influencing how it interacts with enzymes and receptors. numberanalytics.commdpi.comnih.gov For complex natural products like triterpenoids, stereochemistry is paramount. nih.govacs.org Even a minor change, such as the configuration of a single stereocenter, can drastically alter a molecule's shape and its resulting biological function. nih.gov

The enzymatic synthesis of triterpenes is a highly stereocontrolled process, generating specific isomers from the precursor 2,3-oxidosqualene (B107256). acs.org The fact that specific oxidosqualene cyclases, like the mutated 19ELS, produce this compound with its distinct stereochemistry underscores the importance of this precise spatial arrangement for its formation. nih.govacs.org While direct comparative studies on the bioactivity of different this compound stereoisomers are lacking, the broader principles of medicinal chemistry and findings from related triterpenoids strongly suggest that the specific stereoconfiguration of naturally occurring this compound is integral to its bioactivity. nih.govmdpi.comnih.gov Gaining access to and testing other stereoisomers would be a crucial step in fully understanding its SAR.

Acylation:

Acylation, the addition of an acyl group (R-C=O), is a common modification of natural products that can significantly affect their physicochemical properties and biological activity. semanticscholar.orgnih.gov This modification can alter lipophilicity, which in turn influences membrane permeability and bioavailability. nih.gov It can also impact the stability of a compound.

Preclinical Biological Activities and Mechanistic Investigations of Camelliol C

Molecular and Cellular Mechanisms of Action of Camelliol C

Investigation of this compound Induced Signal Transduction Pathway Modulation (e.g., PI3K/AKT)

This compound has been shown to modulate key signal transduction pathways involved in cell growth and survival, most notably the PI3K/AKT signaling cascade. archivesofmedicalscience.com Research indicates that this compound can block this pathway in a dose-dependent manner. archivesofmedicalscience.com Specifically, studies in human cervical cancer cells have demonstrated that treatment with this compound leads to a significant, concentration-dependent decrease in the phosphorylation of both PI3K and AKT. archivesofmedicalscience.com However, the total protein levels of PI3K and AKT remain largely unaffected by the compound. archivesofmedicalscience.com The aberrant activation of the PI3K/AKT pathway is a known factor in the development and progression of various cancers, making it a critical target for anticancer therapies. archivesofmedicalscience.com By inhibiting the phosphorylation and subsequent activation of PI3K and AKT, this compound disrupts downstream signaling events that are crucial for cancer cell proliferation, survival, and migration. archivesofmedicalscience.comarchivesofmedicalscience.com

Receptor Binding and Enzyme Inhibition Profiles of this compound

The primary enzyme associated with this compound is this compound synthase, the enzyme responsible for its biosynthesis from (3S)-2,3-epoxy-2,3-dihydrosqualene. wikipedia.org This enzyme has been identified and characterized in plants like Arabidopsis thaliana and Perilla frutescens. researchgate.netacs.org

In the context of its biological activity, a key enzymatic pathway inhibited by this compound is the PI3K/AKT pathway, as detailed in the signal transduction section. archivesofmedicalscience.com The inhibition of the kinases PI3K and AKT is a crucial part of its mechanism of action against cancer cells. archivesofmedicalscience.com

While specific receptor binding studies for this compound are not extensively detailed in the provided information, its ability to modulate intracellular signaling pathways suggests interactions with upstream receptors or direct effects on intracellular enzymatic components. archivesofmedicalscience.com The inhibition of enzymes is a common mechanism for many therapeutic compounds, and further research is needed to fully elucidate the complete enzyme inhibition profile of this compound beyond the PI3K/AKT pathway. wikipedia.orgnih.gov

In Vitro Pharmacological Characterization of this compound

Cellular Proliferation and Apoptosis Induction by this compound in Disease Models

This compound has demonstrated significant antiproliferative effects in various human cervical cancer cell lines, including Caski, HeLa, C33A, and SiHa cells. archivesofmedicalscience.com The half-maximal inhibitory concentration (IC50) for these cell lines has been reported to be in the range of 10 to 20 µM. archivesofmedicalscience.com Notably, the antiproliferative effects on normal cervical epithelial cells were comparatively low, suggesting a degree of selectivity for cancer cells. archivesofmedicalscience.com

The primary mechanism underlying these antiproliferative effects is the induction of apoptosis. archivesofmedicalscience.com Treatment of HeLa cells with this compound resulted in a dose-dependent increase in apoptosis, as evidenced by nuclear fragmentation observed through DAPI staining and quantification using Annexin V/PI staining. archivesofmedicalscience.com The percentage of apoptotic cells increased from 6.5% in control cells to 24.2% in cells treated with 20 µM of this compound. archivesofmedicalscience.com

This induction of apoptosis is further supported by the molecular changes observed in treated cells. This compound triggers the intrinsic apoptotic pathway, indicated by the increased expression of Bax and cytochrome c, and decreased expression of Bcl-2. archivesofmedicalscience.com This leads to the cleavage and activation of caspase-9 and caspase-3, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). archivesofmedicalscience.comresearchgate.net In addition to apoptosis, this compound also induces G2/M phase cell cycle arrest in HeLa cells, further contributing to its antiproliferative activity. archivesofmedicalscience.com

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cervical Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caski | 15 |

| HeLa | 10 |

| C33A | 18 |

| SiHa | 20 |

Data sourced from a study on the anticancer effects of this compound. archivesofmedicalscience.com

Modulatory Effects of this compound on Inflammatory and Immunological Responses in Cell Lines

While direct studies on the modulatory effects of this compound on inflammatory and immunological responses in cell lines are limited in the provided search results, the broader class of compounds to which it belongs, triterpenoids, are known for their anti-inflammatory properties. mdpi.com Polyphenols and other compounds from the Camellia genus have been shown to exert anti-inflammatory effects by attenuating the NF-κB and MAPK pathways in cell lines like LPS-induced THP-1 macrophages. nih.gov These compounds can suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, while up-regulating the anti-inflammatory cytokine IL-10. nih.govresearchgate.net

Given that this compound is a triterpenoid (B12794562) derived from Camellia species, it is plausible that it may also possess anti-inflammatory activities. mdpi.comtoxicology.cz However, specific experimental data focusing solely on this compound's impact on inflammatory and immunological cell line models is not available in the provided context. Further research is required to specifically characterize the anti-inflammatory and immunomodulatory potential of this compound.

Antioxidant and Cytoprotective Properties of this compound in Cellular Systems

This compound, a monocyclic triterpenoid alcohol, has demonstrated notable antioxidant and cytoprotective activities in preclinical in vitro models. ebi.ac.uk The protective effects of natural compounds against oxidative stress can occur through direct mechanisms, such as scavenging reactive oxygen species (ROS), or indirect mechanisms that activate the cell's own defense systems. nih.gov In the context of cancer, the modulation of ROS levels is a key therapeutic strategy, and this compound has been investigated for its effects on this process. researchgate.net

Studies on human cervical cancer cell lines have shown that this compound's anticancer effects are linked to the generation of ROS. researchgate.netarchivesofmedicalscience.com This increase in intracellular ROS can disrupt the mitochondrial membrane potential and trigger apoptosis, or programmed cell death, selectively in cancer cells. researchgate.net The cytoprotective mechanism of this compound in cancer models is primarily attributed to its ability to induce apoptosis and inhibit critical cell survival pathways. archivesofmedicalscience.com For instance, research indicates that this compound treatment leads to the activation of caspase-3 and caspase-9, key executioner proteins in the apoptotic cascade. archivesofmedicalscience.com This is accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further promoting cell death. archivesofmedicalscience.com

In Vivo Preclinical Animal Model Studies of this compound Efficacy

The transition from in vitro (cellular) studies to in vivo (animal) models is a critical step in preclinical drug development. nih.gov Animal models are essential for evaluating the efficacy, safety, and pharmacokinetic properties of a potential therapeutic agent in a complex, living system before it can be considered for human trials. nih.gov While in vitro studies on this compound have shown promising results, particularly in cancer cell lines, the extent of its efficacy in animal models is a key area of ongoing investigation. archivesofmedicalscience.com The development of animal models that accurately reflect human diseases is crucial for translating promising laboratory findings into effective clinical therapies. nih.gov

Evaluation of this compound Efficacy in Specific Disease Progression Models (e.g., Cancer, Viral Infections)

The primary focus of this compound efficacy studies has been on cancer models, spurred by significant in vitro findings. archivesofmedicalscience.com Laboratory studies have demonstrated that this compound inhibits the proliferation of various human cervical cancer cell lines, including HeLa, Csdki, C33A, and siHa, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 10 to 20 µM. archivesofmedicalscience.com These findings establish a strong basis for subsequent in vivo evaluation.

For in vivo cancer studies, researchers typically use models such as patient-derived xenografts (PDXs), where human tumor tissue is implanted into immunocompromised mice. mdpi.com These models are valuable for assessing an agent's anticancer activity in a system that more closely mimics the human tumor environment. nih.govmdpi.com While the potent in vitro activity of this compound against cervical cancer cells suggests it could be a beneficial agent for cancer treatment, published in vivo studies confirming its efficacy in animal models of cancer or viral infections are limited in the current scientific literature. archivesofmedicalscience.com Further animal studies are necessary to validate the promising in vitro results and determine the compound's therapeutic potential in a whole-organism setting. researchgate.net

| Cell Line | Cancer Type | Observed Effects | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest, suppression of migration and invasion, PI3K/AKT pathway blocking. | 10 - 20 | archivesofmedicalscience.com |

| Csdki | Cervical Cancer | Inhibition of proliferation. | 10 - 20 | archivesofmedicalscience.com |

| C33A | Cervical Cancer | Inhibition of proliferation. | 10 - 20 | archivesofmedicalscience.com |

| siHa | Cervical Cancer | Inhibition of proliferation. | 10 - 20 | archivesofmedicalscience.com |

Pharmacodynamic Assessment of this compound in Animal Systems

Pharmacodynamic (PD) studies are designed to investigate what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. In preclinical animal models, PD assessments are crucial for confirming that a compound engages its intended target and elicits the desired biological response.

Based on in vitro findings, a pharmacodynamic assessment of this compound in an in vivo cancer model would likely focus on biomarkers associated with apoptosis and cell signaling pathways. archivesofmedicalscience.com For example, researchers would measure the levels of key proteins such as cleaved caspase-3, Bax, Bcl-2, and phosphorylated AKT within tumor tissue collected from treated animals. A successful PD study would demonstrate that administration of this compound leads to changes in these biomarkers consistent with its proposed mechanism of action—namely, an increase in pro-apoptotic proteins and a decrease in pro-survival signals. However, specific in vivo pharmacodynamic data for this compound from animal studies are not currently available in the public literature.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are a cornerstone of preclinical development, providing critical insights into how a drug is processed by a living organism. wuxiapptec.com These pharmacokinetic studies help determine a compound's bioavailability, how it distributes to various tissues, its metabolic stability, and how it is cleared from the body. nih.gov This information is vital for designing safe and effective dosing regimens for potential human trials. wuxiapptec.com

Preclinical ADME studies typically involve administering the compound to animal models, such as rats or dogs, and analyzing its concentration over time in plasma and various tissues using techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov Key parameters evaluated include half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability. mdpi.comnih.gov While the general procedures for conducting such studies are well-established, specific ADME and pharmacokinetic data for this compound in any animal model have not been reported in the reviewed scientific literature. Such studies would be a necessary next step to advance its development as a potential therapeutic agent.

Advanced Analytical and Bioanalytical Methodologies for Camelliol C

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Camelliol C Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental techniques for the separation, identification, and quantification of compounds within a mixture. openaccessjournals.comadvancechemjournal.comwikipedia.orgresearchgate.net These methods are extensively used for analyzing triterpenoids, including those from Camellia species. sci-hub.rumdpi.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column. openaccessjournals.comwikipedia.org UHPLC utilizes columns with smaller particle sizes (typically under 2 µm) compared to traditional HPLC, which results in significantly higher resolution, faster analysis times, and reduced solvent consumption. scispace.com

For the analysis of triterpenoids like this compound, reversed-phase HPLC is commonly employed. advancechemjournal.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sci-hub.ruscielo.br Detection is frequently achieved using a UV detector, as many triterpenoids exhibit absorbance at specific wavelengths, or more universally with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds. sci-hub.ru HPLC methods have been successfully developed for the qualitative and quantitative analysis of triterpene saponins (B1172615) in Camellia oleifera. nih.govresearchgate.net For instance, a method using an XBridge Shield RP18 column was used for the analysis of triterpenoid (B12794562) derivatives from Camellia oleifera seed cake. mdpi.com

The transition from HPLC to UHPLC has enabled the reduction of analysis times from over an hour to just a few minutes while maintaining or even improving resolution. scispace.com UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity and selectivity, allowing for the quantification of triterpenes at very low concentrations in complex extracts. scielo.brrsc.org This is particularly valuable for assessing the purity of this compound isolates and for quantifying its presence in various plant tissues or extracts.

Table 1: Representative HPLC/UHPLC Conditions for Triterpenoid Analysis

| Parameter | HPLC Method | UHPLC Method |

| Column | XBridge Shield RP18 (4.6 × 150 mm, 3.5 µm) mdpi.com | Zorbax SB C18 (2.1x50 mm, 1.8 µm) scielo.br |

| Mobile Phase | Acetonitrile/Water gradient mdpi.comscielo.br | Acetonitrile/Water with 0.1% Acetic Acid scielo.br |

| Flow Rate | ~1.0 mL/min scispace.com | ~0.8 mL/min scielo.br |

| Detector | UV, ELSD sci-hub.runih.gov | Mass Spectrometry (MS/MS) scielo.brrsc.org |

| Analysis Time | > 30 minutes scispace.com | < 10 minutes scispace.comscielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly well-suited for the analysis of terpenoids, including this compound. researchgate.netscribd.com The technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. academicjournals.orgbiomedpharmajournal.org In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. academicjournals.org The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint. researchgate.netresearchgate.net

GC-MS has been instrumental in identifying this compound in plant extracts. Studies involving the heterologous expression of the Arabidopsis thaliana oxidosqualene cyclase At1g78955 (CAMS1) confirmed the production of this compound. acs.orgnih.gov The GC-MS analysis of the reaction products showed a new peak, and its mass spectrum was identical to that of this compound, featuring characteristic ion fragments. researchgate.netresearchgate.netresearchgate.net Metabolomic studies of Camellia japonica leaves have also utilized GC-MS to profile a wide range of metabolites, including various triterpenoids. researchgate.netscribd.com

For GC-MS analysis, non-volatile compounds like triterpene alcohols may require a derivatization step (e.g., silylation) to increase their volatility. However, underivatized analysis is also possible. researchgate.netresearchgate.net The identification of compounds is typically achieved by comparing their retention times and mass spectra with those of authentic standards or by matching the spectra against established libraries like the NIST library. academicjournals.org

Table 2: Characteristic GC-MS Data for this compound Identification

| Property | Description | Reference |

| Retention Time | A new product peak appeared at 16.18 min in a specific study. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| Mass Spectrum | The mass spectrum provides a unique fragmentation pattern. | researchgate.netresearchgate.net |

| Characteristic Ions (m/z) | 144, 122, 95, 81, 73, 69 | researchgate.netresearchgate.netresearchgate.net |

Capillary Electrophoresis and Supercritical Fluid Chromatography (SFC) for Complex Mixture Separation of this compound

While HPLC and GC-MS are workhorse techniques, Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer alternative and often advantageous approaches for separating complex mixtures containing triterpenoids like this compound.

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. It is known for its high resolution, short analysis times, and minimal sample and reagent consumption. sci-hub.ru CE has been successfully applied to the separation and identification of pentacyclic triterpenoids in various plant materials. sci-hub.ruscielo.br

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov Due to the low viscosity and high diffusivity of supercritical fluids, SFC provides fast, efficient separations, often superior to HPLC in terms of speed and resolution. nih.govnih.gov It is considered a "green" analytical technique because it significantly reduces the use of organic solvents. nih.gov SFC has been shown to be highly effective for the rapid separation of triterpenoids and their saponins. nih.govresearchgate.netcapes.gov.br The technique can be coupled with various detectors, including ELSD and mass spectrometry (SFC-MS), to provide sensitive and selective detection. nih.govresearchgate.netcapes.gov.br The optimization of SFC methods involves adjusting parameters such as the stationary phase, co-solvent (modifier) percentage, backpressure, and temperature to achieve the desired separation. nih.govresearchgate.net

Table 3: Exemplary SFC Method Parameters for Triterpenoid Separation

| Parameter | Setting | Reference |

| Stationary Phase | HSS C18 SB, 2-Ethyl-pyridine | nih.govresearchgate.net |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol, Isopropanol) | nih.govresearchgate.net |

| Modifier | 5-10% Methanol or 8% Isopropanol | nih.govnih.gov |

| Backpressure | 12-18 MPa (120-180 bar) | nih.govresearchgate.net |

| Temperature | 15-25 °C | researchgate.net |

| Detector | ELSD, MS/MS | nih.govresearchgate.net |

NMR and MS-Based Metabolomics Approaches in this compound Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based platforms are the primary tools in this field and are vital for advanced research on this compound.

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to determine the precise chemical structure of purified compounds like this compound. researchgate.net While less sensitive than MS, NMR is non-destructive and highly quantitative, making it valuable for determining the relative amounts of different products in a reaction, such as the proportions of this compound, achilleol A, and β-amyrin produced by the CAMS1 enzyme. researchgate.netresearchgate.net

MS-based metabolomics, typically involving the coupling of a separation technique like LC or GC to a high-resolution mass spectrometer (e.g., QTOF, Orbitrap), allows for the detection of hundreds to thousands of metabolites in a single analysis. mdpi.comnih.govmdpi.com Untargeted metabolomics studies on Camellia species have successfully used LC-MS and GC-MS to compare metabolite profiles between different organs or under different conditions. mdpi.commdpi.com For example, a widely targeted metabolomics analysis of Camellia luteoflora identified 815 metabolites, including a large number of terpenoids, and revealed their differential distribution across roots, stems, leaves, flowers, and fruits. mdpi.com Such approaches are critical for discovering novel triterpenoids and for understanding the biosynthetic pathways and metabolic networks in which this compound is involved. researchgate.netmdpi.com

Table 4: Application of Metabolomics Techniques in Camellia Research

| Technique | Application | Findings/Capabilities | References |

| NMR Spectroscopy | Structural elucidation of purified triterpenoids. | Confirmed the structure of enzymatically produced this compound. Quantified product ratios. | researchgate.netresearchgate.netacs.org |

| GC-MS Metabolomics | Profiling of primary and secondary metabolites. | Identified seasonally unique compounds in Camellia sinensis. Profiled terpenoids in Camellia japonica. | researchgate.netscribd.comnih.gov |

| LC-MS/MS Metabolomics | Widely targeted and untargeted metabolite profiling. | Identified over 800 metabolites in C. luteoflora, showing organ-specific accumulation of terpenoids. | mdpi.commdpi.com |

Computational and Theoretical Investigations of Camelliol C

Molecular Docking and Ligand-Protein Interaction Profiling of Camelliol C with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.commdpi.com This method is instrumental in identifying potential biological targets for a ligand like this compound and understanding the molecular basis of their interaction. The process involves predicting the binding mode and affinity, often expressed as a scoring function, which estimates the binding free energy. jscimedcentral.com

While specific molecular docking studies exclusively on this compound are not extensively detailed in the provided search results, the principles of this technique are well-established. For instance, studies on other compounds from Camellia species have successfully used molecular docking to predict interactions with protein targets. In one such study, compounds from Camellia sinensis and Camellia assamica were docked against dihydropteroate (B1496061) synthase (DHPS) of Escherichia coli and Staphylococcus aureus. nih.gov The results revealed binding affinities, with the best-docked compounds showing energies of -4.8 kcal/mol. nih.gov This demonstrates the utility of molecular docking in identifying potential enzyme inhibitors.

The interaction profiling of a ligand with a protein target involves analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov These interactions are crucial for the specificity and strength of the binding. Advanced computational tools can visualize and quantify these interactions, providing a detailed picture of the binding pocket and the key residues involved in the interaction. nsf.gov This information is vital for understanding the mechanism of action and for the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. medcraveonline.comwikipedia.org These models are built by finding a correlation between calculated molecular descriptors (physicochemical properties) and the experimentally determined activity of a set of compounds. excli.de Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and experimental testing. medcraveonline.com

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities is compiled. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the biological activity. excli.deresearchgate.net

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics. nih.gov

While specific QSAR models for this compound and its derivatives are not detailed in the provided results, the general applicability of QSAR in drug discovery is well-documented. medcraveonline.comwikipedia.org For a series of this compound derivatives, a QSAR study could elucidate which structural features are critical for a particular biological activity. For example, a QSAR model might reveal that increasing the number of hydrogen bond donors or optimizing the lipophilicity could enhance the desired effect. This information is invaluable for designing new derivatives with improved potency.

Molecular Dynamics Simulations of this compound Conformation and Binding in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their motion and conformational changes over time. chemrxiv.org This technique is particularly useful for understanding how a flexible molecule like this compound might adapt its shape to fit into a protein's binding site and the stability of the resulting complex in a biological environment. nih.govresearchgate.net

An MD simulation starts with an initial set of atomic coordinates and velocities. By solving Newton's equations of motion, the trajectory of each atom is calculated over a series of small time steps. chemrxiv.org This allows for the exploration of the conformational landscape of the molecule and its interactions with its surroundings, such as a protein receptor or a solvent. biorxiv.orgnih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the range of shapes (conformations) that this compound can adopt in solution. nih.gov

Study Binding Stability: Once docked into a protein target, MD simulations can assess the stability of the predicted binding pose over time. researchgate.net

Investigate Induced Fit: Observe how the protein and ligand might change their conformations upon binding to achieve a more stable complex.

By analyzing the trajectories from an MD simulation, researchers can gain insights into the key interactions that maintain the ligand-protein complex and identify any conformational changes that may be important for biological activity. researchgate.netnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net In silico ADME prediction models are computational tools that estimate these properties based on the chemical structure of a compound, allowing for early-stage screening and reducing the likelihood of late-stage failures in drug development. srce.hrmdpi.commdpi.com

These predictive models utilize various computational approaches, including QSAR and machine learning, to correlate molecular descriptors with experimentally determined ADME data. srce.hrresearchgate.net

Table 1: Key ADME Properties and their In Silico Prediction

| ADME Property | Description | In Silico Prediction Methods |

| Absorption | The process by which a drug enters the bloodstream. Key parameters include intestinal absorption and cell permeability (e.g., Caco-2 permeability). mdpi.com | Models based on physicochemical properties like lipophilicity (logP), polar surface area (PSA), and molecular weight. mdpi.com |

| Distribution | The reversible transfer of a drug from one location to another within the body. Important factors include plasma protein binding and blood-brain barrier (BBB) penetration. researchgate.net | QSAR models and predictions based on molecular size, charge, and lipophilicity. researchgate.net |

| Metabolism | The chemical modification of a drug by enzymes, primarily in the liver by cytochrome P450 (CYP) enzymes. mdpi.com | Models to predict sites of metabolism and inhibition or induction of specific CYP isoforms. mdpi.com |

| Excretion | The removal of the drug and its metabolites from the body, typically via the kidneys or bile. | Predictions related to renal clearance and interaction with drug transporters. |

For this compound, in silico ADME predictions would provide crucial information about its potential as an orally available drug. For example, predictions of its solubility, permeability, and metabolic stability would help to assess its likely bioavailability. mdpi.commdpi.com Early identification of potential liabilities, such as poor absorption or rapid metabolism, allows for structural modifications to be made to improve the compound's pharmacokinetic profile. srce.hr

Future Research Directions and Translational Perspectives for Camelliol C

Identification of Novel Biological Targets and Therapeutic Pathways for Camelliol C

Current research indicates that this compound exerts its anticancer effects, at least in part, through the modulation of the PI3K/AKT signaling pathway. Studies have demonstrated that this compound can inhibit this cascade in a dose-dependent manner in human cervical cancer cells (HeLa). plos.org This inhibition is associated with the induction of apoptosis, evidenced by the cleavage of caspase-3, caspase-9, and PARP, as well as an increased Bax/Bcl-2 ratio. plos.org Furthermore, this compound has been shown to suppress the migration and invasion of HeLa cells, suggesting a potential role in combating metastasis. plos.org

Future investigations should aim to broaden our understanding of this compound's mechanism of action. Identifying additional direct molecular targets beyond the PI3K/AKT pathway is a critical next step. This could involve affinity-based proteomics or computational docking studies to uncover novel protein interactions. Elucidating these targets will provide a more comprehensive picture of its cellular effects and may reveal new therapeutic applications. For instance, exploring its impact on other cancer-related pathways, such as those involved in angiogenesis, inflammation, or drug resistance, could unveil further therapeutic potential.

Development of Advanced Synthetic Methodologies for this compound and its Analogues

The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes. While the total synthesis of every natural product is a significant undertaking, modern synthetic strategies can provide access to this compound and its analogues for extensive biological evaluation.

Advanced synthetic approaches that could be applied include:

Biomimetic Synthesis: Mimicking the natural cyclization process of 2,3-oxidosqualene (B107256), catalyzed by enzymes like this compound synthase (CAMS1), offers a powerful strategy. rsc.orgresearchgate.net The use of Lewis acids or zeolites to promote the monocyclization of epoxy polyene precursors has shown promise for the synthesis of related monocyclic terpenols and could be adapted for this compound. dntb.gov.uaresearchgate.net

Stereoselective Synthesis: Controlling the stereochemistry of the chiral centers in the cyclohexenol (B1201834) ring is crucial for biological activity. Enantioselective methods, such as those employing chiral catalysts or auxiliaries, can ensure the synthesis of the correct stereoisomer. nih.govmdpi.com For instance, approaches used for the synthesis of other monocyclic triterpenes like iridal (B600493) could be adapted. nih.gov

Analogue Synthesis: The development of synthetic routes will also facilitate the creation of a library of this compound analogues. researchgate.netnih.gov By modifying the side chain or the functional groups on the cyclohexenol ring, it may be possible to enhance potency, improve pharmacokinetic properties, or probe structure-activity relationships. researchgate.netnih.gov

Innovations in Biosynthetic Engineering for Sustainable this compound Production

Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, presents a highly promising avenue for the sustainable and scalable production of this compound. researchgate.nettandfonline.com Yeast is an attractive host due to its well-characterized genetics, robustness in industrial fermentations, and the inherent presence of the mevalonate (B85504) (MVA) pathway, which produces the precursor for all isoprenoids, including triterpenoids. nih.govosti.gov

Key innovations to enhance this compound production in yeast include:

Pathway Optimization: Overexpression of key enzymes in the MVA pathway, such as HMG-CoA reductase (tHMG1), can increase the flux towards the precursor farnesyl pyrophosphate (FPP). osti.gov Additionally, down-regulation of competing pathways, like sterol biosynthesis, can further channel precursors towards triterpenoid (B12794562) production. osti.gov

Enzyme Engineering: The heterologous expression of the gene encoding this compound synthase (CAMS1) is fundamental. nih.gov The efficiency of this enzyme can be improved through protein engineering to enhance its catalytic activity and specificity for producing this compound over byproducts like achilleol A and β-amyrin. researchgate.netnih.gov

Compartmentalization: Targeting the biosynthetic pathway to specific subcellular compartments, such as the mitochondria or peroxisomes, can increase local substrate and enzyme concentrations, thereby improving pathway efficiency. nih.gov

Fermentation Process Development: Optimizing fermentation conditions, including media composition and feeding strategies (fed-batch fermentation), can significantly increase the final titer and yield of the desired product. webmedbooks.commdpi.com

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in this compound Research

Omics technologies are powerful tools for elucidating the complex biological networks involved in the biosynthesis of natural products like this compound and for understanding their mechanisms of action. nih.gov

Transcriptomics: RNA sequencing (RNA-seq) of Camellia species can identify genes involved in triterpenoid biosynthesis. plos.orgmdpi.comresearchgate.net By comparing the transcriptomes of high- and low-producing varieties or tissues, researchers can identify candidate genes encoding enzymes (like oxidosqualene cyclases and cytochrome P450s) and transcription factors that regulate the this compound biosynthetic pathway. mdpi.comnih.govoup.com This information is invaluable for metabolic engineering efforts.

Proteomics: The analysis of the proteome can provide a direct measure of the enzymes present in the cell at a given time. nih.gov Comparative proteomics can identify differentially expressed proteins involved in triterpenoid biosynthesis, complementing transcriptomic data. nih.gov

Metabolomics: This technology allows for the comprehensive analysis of the small-molecule metabolites in a biological system. mdpi.com Metabolomic profiling of Camellia species can identify this compound and other related triterpenoids, while its application in mechanism-of-action studies can reveal downstream metabolic changes in cells treated with this compound. researchgate.net

Integrated Multi-Omics: The true power of these technologies lies in their integration. mdpi.comresearchgate.net By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the biosynthetic pathways and regulatory networks. researchgate.net This systems biology approach can lead to more targeted and effective strategies for both biosynthetic engineering and understanding the therapeutic effects of this compound. nih.govoup.comnih.gov

Strategic Approaches for Optimized this compound Preclinical Development and Validation

The successful translation of this compound into a clinical candidate requires a well-defined preclinical development plan. nih.govresearchgate.netnih.gov This involves a series of studies designed to assess its efficacy, and pharmacokinetic properties.

A strategic approach should include:

In Vitro Validation: Expanding on the initial findings, the anticancer activity of this compound should be tested against a broader panel of cancer cell lines, including those from different tumor types and with varying genetic backgrounds. mdpi.com Dose-response studies will be essential to determine the IC50 values across these cell lines.

Preclinical Animal Models: Efficacy studies in relevant animal models are a cornerstone of preclinical development. researchgate.net This includes using xenograft models, where human cancer cells are implanted into immunocompromised mice, to assess the in vivo antitumor activity of this compound. mdpi.com

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial. Studies should be conducted to determine its bioavailability, plasma stability, and metabolic fate.

Formulation Development: Due to the lipophilic nature of many triterpenoids, formulation strategies may be required to improve solubility and bioavailability for in vivo administration. nih.gov

Target Engagement and Pharmacodynamics: In parallel with efficacy studies, it is important to demonstrate that this compound engages its molecular target(s) in vivo and modulates the intended signaling pathways. This can be achieved by analyzing tumor tissues from treated animals for changes in protein phosphorylation (e.g., p-AKT) or gene expression.

By systematically addressing these future research directions, the scientific community can work towards fully realizing the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Camelliol C's pro-apoptotic effects in cancer cells?

- Methodology : Use in vitro assays with human cancer cell lines (e.g., cervical cancer HeLa cells) treated with this compound at varying concentrations (e.g., 0–20 μM). Assess apoptosis via:

- Annexin V/PI staining and flow cytometry to quantify early/late apoptotic populations .

- Western blotting for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspases 3/9, PARP) .

- Mitochondrial membrane potential assays (e.g., JC-1 dye) to confirm intrinsic apoptotic pathway activation .

Q. How can researchers design a robust dose-response study for this compound?

- Framework : Apply the PICOT framework:

- Population : Specific cancer cell line (e.g., HeLa).

- Intervention : this compound (e.g., 5–50 μM).

- Comparison : Untreated controls or positive controls (e.g., cisplatin).

- Outcome : IC50, apoptosis rate, cell cycle arrest (G2/M phase).

- Time : 24–72 hours post-treatment .

- Validation : Replicate experiments ≥3 times, include technical triplicates, and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Advanced Research Questions

Q. How can genomic data (e.g., GWAS) be integrated with pharmacological studies of this compound?

- Approach : Combine single-plant GWAS (e.g., identifying This compound synthase loci) with in vitro functional studies:

- GWAS Data : Prioritize SNPs near candidate genes (e.g., auxin-responsive proteins) linked to this compound biosynthesis .

- CRISPR/Cas9 Knockout : Validate gene function in this compound production or mechanism of action .

Q. What strategies resolve contradictions in this compound's mechanism of action across studies?

- Triangulation : Cross-validate findings using multiple methods:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS to track this compound metabolites and downstream effects .

Q. How can researchers optimize this compound's solubility and stability for in vivo studies?

- Preclinical Testing :

- Solubility : Screen solvents (e.g., DMSO, PEG-400) and use dynamic light scattering to assess aggregation.

- Pharmacokinetics : Conduct stability tests in plasma/PBS and quantify bioavailability via HPLC .

- Data Reporting : Include detailed physicochemical properties (e.g., molecular weight: 424.55 g/mol, CAS: 923565-21-3) and storage conditions (-20°C in dark) .

Methodological Best Practices

Q. What criteria ensure ethical and reproducible this compound research?

- Ethics : Adhere to institutional guidelines for cell line authentication and animal welfare (if applicable) .

- Reproducibility :

- MIAME Compliance : Document raw data (flow cytometry FCS files, blot images) in public repositories .

- Reagent Validation : Use commercial this compound with ≥95% purity (e.g., HY-10922) and cite lot numbers .

Q. How should researchers structure a grant proposal for this compound studies?

- Components :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.